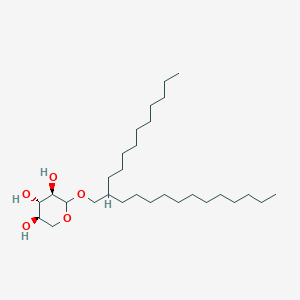

2-Decyltetradecyl-D-xylopyranoside

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Decyltetradecyl-D-xylopyranoside is a non-ionic detergent widely used in various fields of research, including medical, environmental, and industrial research. It is a glycoside surfactant synthesized from xylose and fatty alcohols. The compound has a molecular formula of C29H58O5 and a molecular weight of 486.77 g/mol .

準備方法

Synthetic Routes and Reaction Conditions

2-Decyltetradecyl-D-xylopyranoside is synthesized through the reaction of xylose with fatty alcohols. The process involves the glycosylation of xylose with decyltetradecanol under acidic or basic conditions. The reaction typically requires a catalyst, such as sulfuric acid or sodium hydroxide, to facilitate the formation of the glycosidic bond.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale glycosylation reactions. The process is optimized for high yield and purity, often using continuous flow reactors and advanced purification techniques such as chromatography and crystallization.

化学反応の分析

Types of Reactions

2-Decyltetradecyl-D-xylopyranoside undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols.

Substitution: The hydroxyl groups in the compound can be substituted with other functional groups, such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

Oxidation: Aldehydes and carboxylic acids.

Reduction: Alcohols.

Substitution: Halides and amines.

科学的研究の応用

2-Decyltetradecyl-D-xylopyranoside has a wide range of applications in scientific research:

Chemistry: Used as a surfactant in various chemical reactions and processes.

Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.

Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.

Industry: Utilized in the formulation of detergents, emulsifiers, and other industrial products.

作用機序

The mechanism of action of 2-Decyltetradecyl-D-xylopyranoside involves its ability to interact with and disrupt lipid bilayers. The compound integrates into the lipid bilayer, altering its structure and increasing its permeability. This property makes it useful in solubilizing membrane proteins and other hydrophobic molecules.

類似化合物との比較

Similar Compounds

Octyl-β-D-glucopyranoside: Another non-ionic detergent used in similar applications.

Dodecyl-β-D-maltoside: Known for its use in membrane protein studies.

Triton X-100: A widely used non-ionic surfactant in biochemical research.

Uniqueness

2-Decyltetradecyl-D-xylopyranoside is unique due to its specific structure, which provides a balance between hydrophilicity and hydrophobicity. This balance makes it particularly effective in solubilizing a wide range of compounds, including those that are highly hydrophobic.

生物活性

2-Decyltetradecyl-D-xylopyranoside (also referred to as 2-DT-D-Xyl) is a glycoside that has garnered attention for its potential biological activities, particularly in antimicrobial and antiviral applications. This article reviews the synthesis, structure, and biological activity of this compound, drawing on diverse sources to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is a glycoside formed from D-xylopyranose and a long-chain alcohol (decyltetradecyl). The synthesis of this compound typically involves the glycosylation of D-xylopyranose with the corresponding alcohol under acidic or enzymatic conditions. Its structural characteristics contribute significantly to its biological properties.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity against various pathogens. A study highlighted that derivatives of D-xylopyranosides, including those with longer hydrocarbon chains like decyltetradecyl, showed significant inhibition against both bacteria and fungi. Specifically, compounds with octyl or decyl chains demonstrated higher activity against Staphylococcus aureus and Candida albicans .

Table 1: Antimicrobial Activity of this compound

| Microorganism | Minimum Inhibitory Concentration (MIC) μg/mL |

|---|---|

| Staphylococcus aureus | 32 - 256 |

| Escherichia coli | 64 - 128 |

| Candida albicans | 32 - 256 |

| Candida glabrata | 64 - 128 |

The MIC values indicate that the compound is effective at relatively low concentrations, suggesting its potential as an antimicrobial agent in clinical settings.

Case Studies and Research Findings

Case Study: Antimicrobial Efficacy in Clinical Isolates

A recent case study examined the effectiveness of various D-xylopyranosides against clinical isolates from patients with skin infections. The study found that this compound exhibited two to four times higher activity against methicillin-resistant Staphylococcus aureus (MRSA) compared to standard treatments . This finding underscores the potential for this compound in treating resistant infections.

Research Findings: Structure-Activity Relationship

A detailed analysis of structure-activity relationships (SAR) revealed that the length of the hydrocarbon chain significantly influences antimicrobial potency. Compounds with longer chains (like decyltetradecyl) were more effective than those with shorter chains. This suggests that hydrophobic interactions play a crucial role in the mechanism of action against microbial membranes .

特性

IUPAC Name |

(3R,4S,5R)-2-(2-decyltetradecoxy)oxane-3,4,5-triol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H58O5/c1-3-5-7-9-11-13-14-16-18-20-22-25(21-19-17-15-12-10-8-6-4-2)23-33-29-28(32)27(31)26(30)24-34-29/h25-32H,3-24H2,1-2H3/t25?,26-,27+,28-,29?/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZQWIPYOLDJKPK-UGCDLRGISA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1C(C(C(CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCC(CCCCCCCCCC)COC1[C@@H]([C@H]([C@@H](CO1)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H58O5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

486.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。